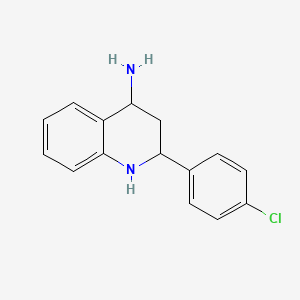![molecular formula C13H8ClN3O B11856531 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 88594-24-5](/img/structure/B11856531.png)
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-chloropyridine-3-carbaldehyde under acidic conditions. This reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds followed by their cyclization to form the desired product. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Analyse Des Réactions Chimiques
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound lacks the chloro group, which may affect its reactivity and biological activity.
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde: The presence of a bromo group instead of a chloro group can lead to different chemical properties and reactivity.
2-(Pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde: This compound lacks the halogen substituent, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88594-24-5 |
|---|---|
Formule moléculaire |
C13H8ClN3O |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-9-4-5-12-16-13(10-3-1-2-6-15-10)11(8-18)17(12)7-9/h1-8H |
Clé InChI |
MKMDOPCLUPYBLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


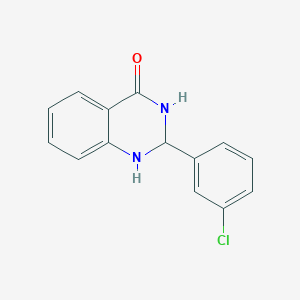




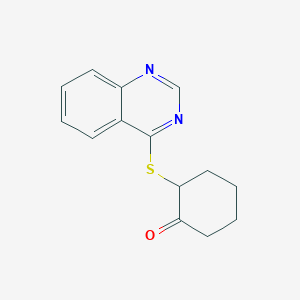
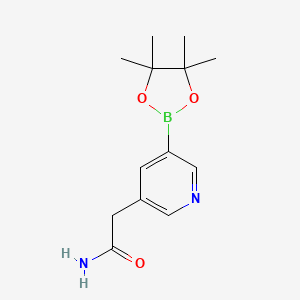

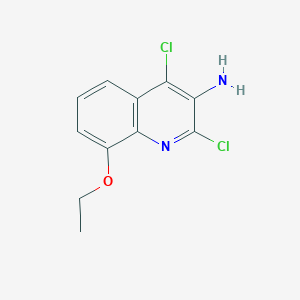


![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
